molecular formula C16H20ClNO3 B12537434 2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride CAS No. 835612-27-6

2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride

Cat. No.: B12537434
CAS No.: 835612-27-6
M. Wt: 309.79 g/mol
InChI Key: ZKKUMSXBHVKFMP-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthalene ring substituted with a methoxy group and a morpholine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride typically involves the reaction of 6-methoxy-2-naphthol with 4-methylmorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different hydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydro derivatives, and substituted naphthalenes.

Scientific Research Applications

2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methoxynaphthalen-2-yl)propanamide
  • 2-(6-Methoxynaphthalen-2-yl)propanoate
  • 2-(6-Methoxynaphthalen-2-yl)propanenitrile

Uniqueness

2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride stands out due to its unique combination of a naphthalene ring and a morpholine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

835612-27-6

Molecular Formula

C16H20ClNO3

Molecular Weight

309.79 g/mol

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride

InChI

InChI=1S/C16H19NO3.ClH/c1-17-7-8-20-16(18,11-17)14-5-3-13-10-15(19-2)6-4-12(13)9-14;/h3-6,9-10,18H,7-8,11H2,1-2H3;1H

InChI Key

ZKKUMSXBHVKFMP-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)(C2=CC3=C(C=C2)C=C(C=C3)OC)O.Cl

Origin of Product

United States

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